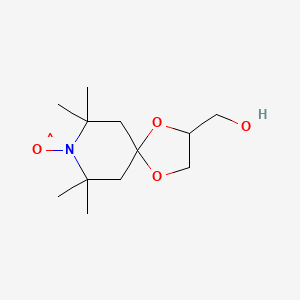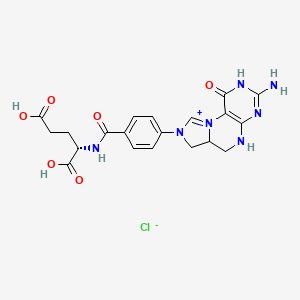
β-Zearalenol-d4 (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
β-Zearalenol-d4 (Major): is a deuterium-labeled derivative of β-Zearalenol, a mycotoxin produced by Fusarium species. This compound is primarily used as a stable isotope-labeled standard in analytical chemistry to study the metabolism and toxicokinetics of β-Zearalenol. The deuterium atoms in β-Zearalenol-d4 replace hydrogen atoms, making it useful for mass spectrometry analysis due to its distinct mass difference from the non-labeled compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of β-Zearalenol-d4 involves the incorporation of deuterium atoms into the β-Zearalenol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of β-Zearalenol-d4 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The final product is then purified using chromatographic techniques to remove any impurities and ensure the desired isotopic enrichment .
Análisis De Reacciones Químicas
Types of Reactions: β-Zearalenol-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to zearalenone or other oxidized derivatives.
Reduction: Formation of zearalanone or other reduced derivatives.
Substitution: Reactions involving the replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products:
Oxidation: Zearalenone and its derivatives.
Reduction: Zearalanone and related compounds.
Substitution: Various substituted β-Zearalenol derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: β-Zearalenol-d4 is used as an internal standard in mass spectrometry to quantify β-Zearalenol in various samples. It helps in studying the metabolic pathways and degradation products of β-Zearalenol in different matrices .
Biology: In biological research, β-Zearalenol-d4 is used to investigate the toxicokinetics and bioavailability of β-Zearalenol in animal models. It aids in understanding the distribution, metabolism, and excretion of the mycotoxin .
Medicine: β-Zearalenol-d4 is employed in medical research to study the estrogenic effects of β-Zearalenol and its impact on human health. It helps in assessing the risk of exposure to β-Zearalenol and its potential role in endocrine disruption .
Industry: In the food and feed industry, β-Zearalenol-d4 is used to monitor and control the levels of β-Zearalenol contamination in agricultural products. It ensures the safety and quality of food and feed products by providing accurate analytical data .
Mecanismo De Acción
β-Zearalenol-d4 exerts its effects by mimicking the action of estrogen hormones. It binds to estrogen receptors in the body, leading to the activation of estrogen-responsive genes and pathways. This interaction can result in various biological effects, including reproductive toxicity, endocrine disruption, and potential carcinogenicity . The deuterium labeling does not alter the biological activity of β-Zearalenol, making β-Zearalenol-d4 a valuable tool for studying the mechanism of action of β-Zearalenol .
Comparación Con Compuestos Similares
α-Zearalenol: Another metabolite of zearalenone with similar estrogenic activity.
Zearalanone: A reduced derivative of zearalenone with distinct biological properties.
Zearalenone: The parent compound from which β-Zearalenol is derived.
Uniqueness: β-Zearalenol-d4 is unique due to its deuterium labeling, which provides a distinct mass difference for analytical purposes. This makes it an essential tool for accurate quantification and study of β-Zearalenol in various research fields .
Propiedades
Número CAS |
1778735-09-3 |
|---|---|
Fórmula molecular |
C₁₈H₂₀D₄O₅ |
Peso molecular |
324.4 |
Sinónimos |
(3S,7S,11E)-3,4,5,6,7,8,9,10-Octahydro-7,14,16-trihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1-one-d4; (-)-β-Zearalenol-d4; β-trans-Zearalenol-d4; _x000B_ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


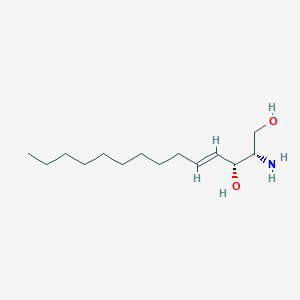
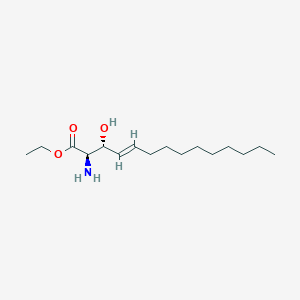
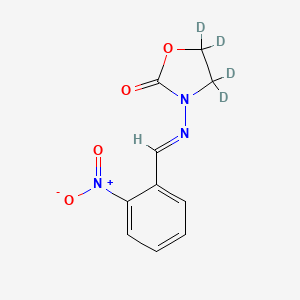
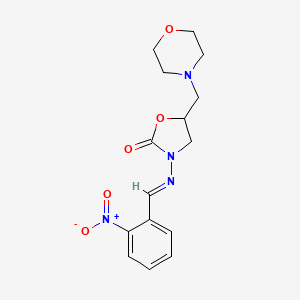
![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)
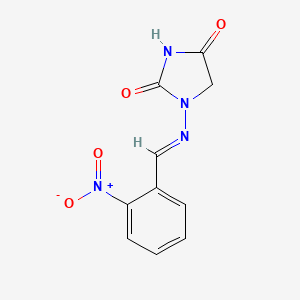
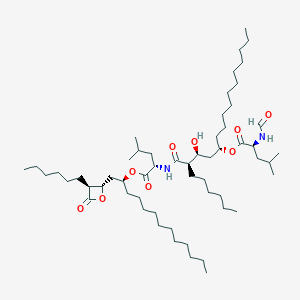
![[R-(E)]-1-[8-(beta-D-Glucopyranosyloxy)-2,6-dimethyl-2-octenoate] beta-D-Glucopyranose](/img/structure/B1141365.png)
